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Compound of Interest

Compound Name: Bz-Glu-OH

Cat. No.: B558306 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-

Benzoyl-L-glutamic acid, a key derivative of the amino acid L-glutamic acid. The information

presented herein is essential for the characterization and analysis of this compound in research

and development settings.

Spectroscopic Data
The following tables summarize the expected and reported spectroscopic data for N-Benzoyl-L-

glutamic acid. While direct access to comprehensive, publicly available raw spectral data is

limited, this guide provides key information based on data from reputable sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of N-Benzoyl-L-

glutamic acid in solution. The following tables outline the expected chemical shifts for ¹H and

¹³C NMR.

Table 1: ¹H NMR Spectroscopic Data for N-Benzoyl-L-glutamic acid
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Protons
Chemical Shift
(ppm)

Multiplicity
Coupling Constant
(J) Hz

Aromatic (C₆H₅) 7.4 - 7.9 Multiplet -

Amide (NH) ~8.5 Doublet -

α-CH 4.5 - 4.7 Multiplet -

β-CH₂ 2.0 - 2.3 Multiplet -

γ-CH₂ 2.4 - 2.6 Multiplet -

Carboxylic Acid (2x

COOH)
> 10 (broad) Singlet -

Note: Expected values are based on the chemical structure and typical chemical shifts for

similar functional groups. Actual values may vary depending on the solvent and experimental

conditions. Spectra are available from Sigma-Aldrich Co. LLC.[1]

Table 2: ¹³C NMR Spectroscopic Data for N-Benzoyl-L-glutamic acid

Carbon Chemical Shift (ppm)

Carbonyl (C=O, Benzoyl) 167 - 168

Carbonyl (C=O, Carboxylic Acids) 173 - 177

Aromatic (C₆H₅) 127 - 134

α-CH 52 - 54

β-CH₂ 27 - 29

γ-CH₂ 30 - 32

Note: Expected values are based on the chemical structure and typical chemical shifts. Actual

values may vary depending on the solvent and experimental conditions. Spectra are available

from Sigma-Aldrich Co. LLC.[1]

Infrared (IR) Spectroscopy
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IR spectroscopy provides information about the functional groups present in N-Benzoyl-L-

glutamic acid.

Table 3: IR Spectroscopic Data for N-Benzoyl-L-glutamic acid

Functional Group Wavenumber (cm⁻¹) Intensity

O-H Stretch (Carboxylic Acid) 2500 - 3300 Broad

N-H Stretch (Amide) 3200 - 3400 Medium

C-H Stretch (Aromatic) 3000 - 3100 Medium

C-H Stretch (Aliphatic) 2850 - 3000 Medium

C=O Stretch (Carboxylic Acid) 1700 - 1730 Strong

C=O Stretch (Amide I) 1630 - 1660 Strong

N-H Bend (Amide II) 1515 - 1550 Strong

C=C Stretch (Aromatic) 1450 - 1600 Medium

Note: ATR-IR spectra are available from Bio-Rad Laboratories, Inc. and TCI Chemicals India

Pvt. Ltd.[1] The data was obtained using a Bruker Tensor 27 FT-IR instrument with an ATR-

Neat technique.[1]

Experimental Protocols
Detailed experimental protocols are crucial for the accurate and reproducible acquisition of

spectroscopic data.

NMR Spectroscopy (Generalized Protocol)
1. Sample Preparation:

Weigh 5-10 mg of N-Benzoyl-L-glutamic acid.

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O with

pH adjustment, or CD₃OD) in a 5 mm NMR tube.
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Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

2. Data Acquisition:

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR:

Acquire a standard one-dimensional proton spectrum.

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation

delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise

ratio.

¹³C NMR:

Acquire a proton-decoupled one-dimensional carbon spectrum.

A larger number of scans will be necessary compared to ¹H NMR due to the lower natural

abundance of the ¹³C isotope.

Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, and a

relaxation delay of 2-5 seconds.

3. Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase correct the resulting spectrum.

Perform baseline correction.

Calibrate the chemical shift scale using the residual solvent peak as a reference.

Integrate the signals in the ¹H NMR spectrum.

Identify peak multiplicities and determine coupling constants in the ¹H NMR spectrum.
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IR Spectroscopy (ATR Protocol)
1. Sample Preparation:

Ensure the Attenuated Total Reflectance (ATR) crystal (e.g., diamond or germanium) is

clean. Clean with a suitable solvent like isopropanol and allow it to dry completely.

Place a small amount of solid N-Benzoyl-L-glutamic acid powder directly onto the ATR

crystal.

Apply pressure using the instrument's anvil to ensure good contact between the sample and

the crystal.

2. Data Acquisition:

Instrument: A Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor 27

FT-IR.[1]

Record a background spectrum of the clean, empty ATR crystal.

Record the sample spectrum. The instrument's software will automatically ratio the sample

spectrum against the background to generate the final absorbance or transmittance

spectrum.

Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Visualizations
Experimental Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis of N-

Benzoyl-L-glutamic acid.
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Caption: Workflow for NMR and IR spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b558306?utm_src=pdf-body-img
https://www.benchchem.com/product/b558306?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/N-Benzoyl-L-glutamic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/N-Benzoyl-L-glutamic-acid
https://www.benchchem.com/product/b558306#spectroscopic-data-nmr-ir-of-n-benzoyl-l-glutamic-acid
https://www.benchchem.com/product/b558306#spectroscopic-data-nmr-ir-of-n-benzoyl-l-glutamic-acid
https://www.benchchem.com/product/b558306#spectroscopic-data-nmr-ir-of-n-benzoyl-l-glutamic-acid
https://www.benchchem.com/product/b558306#spectroscopic-data-nmr-ir-of-n-benzoyl-l-glutamic-acid
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b558306?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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